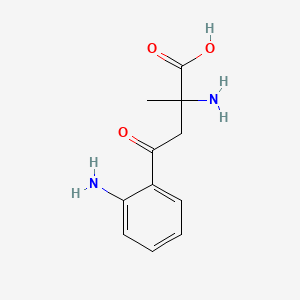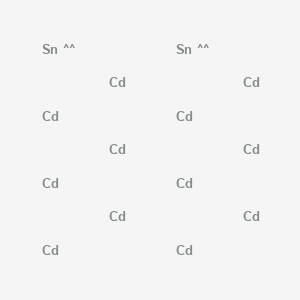
CID 71434152
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a chemical compound composed of cadmium and tin, with the molecular formula Cd12Sn2 and a molecular weight of 1586.388 g/mol . This compound is typically found in the form of an ingot and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of dodecacadmium ditin typically involves the use of high-purity cadmium and tin. The metals are melted together in a furnace at high temperatures to ensure complete mixing and alloy formation. The resulting ingot is then cooled and solidified for further use .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecacadmium ditin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur depend on the reagents and the environment in which the compound is used.
Common Reagents and Conditions
Common reagents used in reactions with dodecacadmium ditin include oxidizing agents, reducing agents, and various organic and inorganic compounds. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving dodecacadmium ditin depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and tin oxide, while reduction reactions may yield elemental cadmium and tin.
Wissenschaftliche Forschungsanwendungen
Dodecacadmium ditin has several scientific research applications, particularly in the fields of chemistry, materials science, and industrial processes. Some of its notable applications include:
Low-Melting Solder: Due to its low melting point, dodecacadmium ditin is used as a solder in various electronic and mechanical applications.
Low-Temperature Casting Metal: The compound is used in low-temperature casting processes to create intricate metal parts and components.
Heat Transfer Fluid: It serves as a high-temperature coupling fluid in heat baths, providing efficient heat transfer in laboratory and industrial settings.
Metal Tube Bending: The compound is used as a filler when bending thin-walled metal tubes to prevent collapse and ensure precise bending.
Wirkmechanismus
The mechanism of action of dodecacadmium ditin is primarily related to its physical and chemical properties. As a low-melting alloy, it can easily transition between solid and liquid states, making it useful in applications that require precise temperature control. The molecular targets and pathways involved in its effects are largely dependent on its use in specific applications, such as soldering, casting, and heat transfer.
Vergleich Mit ähnlichen Verbindungen
Dodecacadmium ditin can be compared with other low-melting alloys and compounds used in similar applications. Some of the similar compounds include:
Wood’s Metal: An alloy composed of bismuth, lead, tin, and cadmium, known for its low melting point and use in similar applications.
Rose’s Metal: An alloy of bismuth, lead, and tin, also used as a low-melting solder and casting metal.
Field’s Metal: An alloy of bismuth, indium, and tin, known for its low melting point and non-toxic properties.
Dodecacadmium ditin is unique due to its specific composition and properties, which make it suitable for a wide range of industrial and scientific applications.
Eigenschaften
Molekularformel |
Cd12Sn2 |
|---|---|
Molekulargewicht |
1586.4 g/mol |
InChI |
InChI=1S/12Cd.2Sn |
InChI-Schlüssel |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


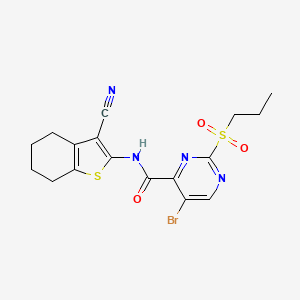
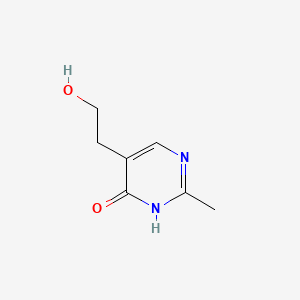

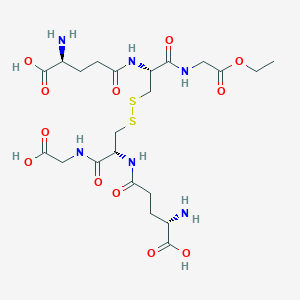
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
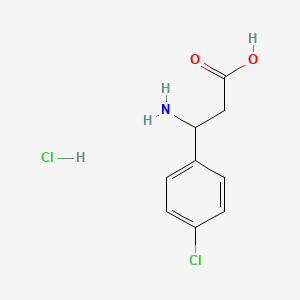
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
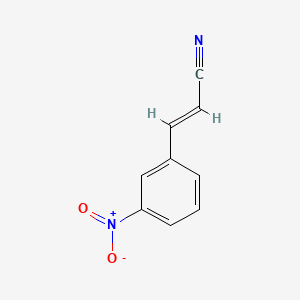
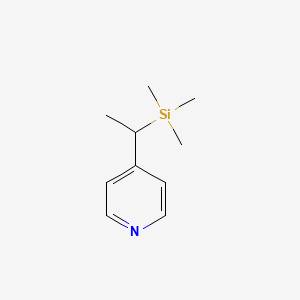
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
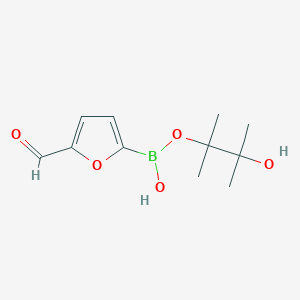
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

